3,5-Dibromo-2-hexylthiophene 3,5-Dibromo-2-hexylthiophene
Brand Name: Vulcanchem
CAS No.: 183960-83-0
VCID: VC16843715
InChI: InChI=1S/C10H14Br2S/c1-2-3-4-5-6-9-8(11)7-10(12)13-9/h7H,2-6H2,1H3
SMILES:
Molecular Formula: C10H14Br2S
Molecular Weight: 326.09 g/mol

3,5-Dibromo-2-hexylthiophene

CAS No.: 183960-83-0

Cat. No.: VC16843715

Molecular Formula: C10H14Br2S

Molecular Weight: 326.09 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dibromo-2-hexylthiophene - 183960-83-0

Specification

CAS No. 183960-83-0
Molecular Formula C10H14Br2S
Molecular Weight 326.09 g/mol
IUPAC Name 3,5-dibromo-2-hexylthiophene
Standard InChI InChI=1S/C10H14Br2S/c1-2-3-4-5-6-9-8(11)7-10(12)13-9/h7H,2-6H2,1H3
Standard InChI Key JNBJKPRIBRZUDY-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=C(C=C(S1)Br)Br

Introduction

Structural and Chemical Identity of 2,5-Dibromo-3-hexylthiophene

Molecular Architecture

2,5-Dibromo-3-hexylthiophene (C10H14Br2SC_{10}H_{14}Br_2S) features a thiophene ring substituted with bromine atoms at the 2 and 5 positions and a hexyl chain at the 3 position (Figure 1). This arrangement ensures regioregularity during polymerization, critical for electronic properties .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight326.09 g/mol
Density1.521 g/mL at 25°C
Storage Conditions2–8°C
Canonical SMILESCCCCCCC1=C(SC(=C1)Br)Br

Synthesis and Reaction Kinetics

Bromination Mechanism

The synthesis begins with brominating 3-hexylthiophene using NN-bromosuccinimide (NBS) in dimethylformamide (DMF). Contrary to prior assumptions, NBS acts directly as an electrophile, attacking the 2-position first, followed by the 5-position . Tetrahydrofuran (THF) induces variable induction times, whereas DMF ensures consistent kinetics .

Kinetic Parameters

First-order kinetics govern both bromination steps:

  • Monobromination (3-hexylthiophene → 2-bromo-3-hexylthiophene):

    • Activation energy: Ea=58.3kJ/molE_a = 58.3 \, \text{kJ/mol}

    • Rate constant: k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at 15°C

  • Dibromination (2-bromo-3-hexylthiophene → 2,5-dibromo-3-hexylthiophene):

    • Activation energy: Ea=72.1kJ/molE_a = 72.1 \, \text{kJ/mol}

    • Rate constant: k=3.8×104s1k = 3.8 \times 10^{-4} \, \text{s}^{-1} at 30°C

Table 2: Comparative Reaction Times

MethodTemperatureTimeYield
Batch (DMF)15°C → 30°C4–6 hours85%
Flow (DMF)15°C → 30°C40 minutes100%

Flow Synthesis Advancements

Reactor Design

A low-cost, low-pressure flow reactor was developed to replace batch systems. The continuous flow process eliminates exothermic risks and achieves 100% conversion with no purification steps .

Space-Time Yield Optimization

Flow synthesis increases space-time yield by 1,356× over batch methods . Further improvements are achievable by adjusting reactant concentrations and reducing residence times.

Applications in Conductive Polymers

Polymerization to rrP3HT

2,5-Dibromo-3-hexylthiophene undergoes nickel-catalyzed Kumada coupling to form rrP3HT . Regioregularity >98% enhances charge carrier mobility, making it ideal for:

  • Organic Photovoltaics (OPVs): Power conversion efficiencies >8% .

  • Field-Effect Transistors (OFETs): Hole mobilities of 0.10.5cm2/V\cdotps0.1–0.5 \, \text{cm}^2/\text{V·s} .

Future Research Directions

Scalability Challenges

While flow synthesis resolves batch limitations, scaling to industrial volumes requires addressing:

  • Catalyst costs in polymerization.

  • Long-term stability of rrP3HT under environmental stress.

Novel Functionalization

Introducing electron-deficient substituents could lower rrP3HT’s bandgap, enhancing infrared absorption for next-gen OPVs .

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